2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring
Preparation Methods
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, TFA for deprotection, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation.
Comparison with Similar Compounds
2-{1-[(tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid can be compared with other similar compounds, such as:
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: This compound features a hydroxy group instead of an ethoxy group, which can lead to different reactivity and applications.
2-{1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical transformations.
Properties
CAS No. |
1696862-87-9 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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